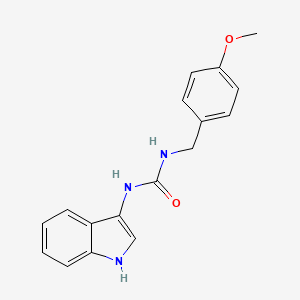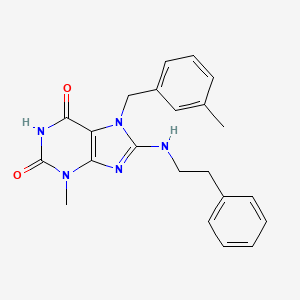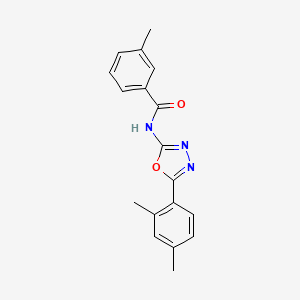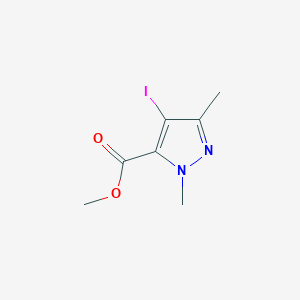![molecular formula C10H14N4O B2552011 N-[(1-But-3-enyltriazol-4-yl)methyl]prop-2-enamide CAS No. 2411296-22-3](/img/structure/B2552011.png)
N-[(1-But-3-enyltriazol-4-yl)methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-But-3-enyltriazol-4-yl)methyl]prop-2-enamide is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development.
Wirkmechanismus
The mechanism of action of N-[(1-But-3-enyltriazol-4-yl)methyl]prop-2-enamide is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of specific enzymes or by binding to specific receptors in the target cells. For example, it has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This may lead to an increase in the levels of acetylcholine in the synaptic cleft, resulting in enhanced cholinergic neurotransmission.
Biochemical and Physiological Effects:
N-[(1-But-3-enyltriazol-4-yl)methyl]prop-2-enamide has been shown to exhibit several biochemical and physiological effects. For example, it has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the activity of the enzyme tyrosinase, which is involved in the production of melanin. This may have potential applications in the treatment of hyperpigmentation disorders such as melasma.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(1-But-3-enyltriazol-4-yl)methyl]prop-2-enamide has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high yields. It has also been shown to exhibit a wide range of pharmacological activities, making it a potentially useful tool for drug discovery and development. However, the compound has some limitations as well. For example, its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets and pathways.
Zukünftige Richtungen
There are several future directions for the research on N-[(1-But-3-enyltriazol-4-yl)methyl]prop-2-enamide. One potential direction is to investigate its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is depleted in these disorders. Another potential direction is to explore its potential applications in the treatment of fungal and viral infections. It has been shown to exhibit antifungal and antiviral activities, making it a promising candidate for the development of new antifungal and antiviral drugs. Overall, N-[(1-But-3-enyltriazol-4-yl)methyl]prop-2-enamide is a promising compound that has the potential to be developed into novel therapeutics for various diseases.
Synthesemethoden
N-[(1-But-3-enyltriazol-4-yl)methyl]prop-2-enamide can be synthesized by the reaction of propargylamine with but-3-en-1-yl-1H-1,2,3-triazole-4-carboxylic acid in the presence of a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond between the carboxylic acid group of the triazole derivative and the primary amine group of propargylamine. The resulting product is a white crystalline solid with a melting point of 110-112°C.
Wissenschaftliche Forschungsanwendungen
N-[(1-But-3-enyltriazol-4-yl)methyl]prop-2-enamide has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit a wide range of pharmacological activities, including antitumor, antifungal, and antiviral activities. In addition, it has been shown to inhibit the activity of several enzymes, such as acetylcholinesterase, tyrosinase, and aldose reductase, which are involved in various pathological conditions.
Eigenschaften
IUPAC Name |
N-[(1-but-3-enyltriazol-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c1-3-5-6-14-8-9(12-13-14)7-11-10(15)4-2/h3-4,8H,1-2,5-7H2,(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFZYRVKWZTFEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1C=C(N=N1)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-chlorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2551929.png)
![4-chloro-N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2551930.png)
![4-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2551931.png)

![N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide](/img/structure/B2551933.png)
![N-[Cyano-(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide](/img/structure/B2551937.png)
![N-(2-chloro-4-methylphenyl)-2-[4-(2-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2551938.png)



![2,6-difluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2551944.png)
![N-benzyl-2-[2-oxo-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]acetamide](/img/structure/B2551948.png)
